7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. Another approach involves the use of continuous flow synthesis from bromopyruvic acid and 2-aminopyridines using an automated microreactor-based system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient one-pot synthesis and continuous flow systems suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using photocatalysis strategies.
Substitution: Basic conditions with non-nucleophilic alcoholic solvents like tert-butanol.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carboxylic acid: Shares a similar core structure but differs in the position of functional groups.
6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another derivative with different substituents that influence its chemical properties and applications.
Uniqueness: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific iodine substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and chemical sensors .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) |
InChI Key |
RYJURILISJOAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1I)C(=O)O |
Origin of Product |
United States |
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